molecular formula C20H30BrNO10 B13449214 6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide

6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide

Cat. No.: B13449214
M. Wt: 524.4 g/mol
InChI Key: SGCGHEHNTZAWEU-XIKSMUEASA-N
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Description

6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide is a complex organic compound that features a bromine atom, a glucopyranosyl group, and a hexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide typically involves multiple steps. One common approach is to start with the acetylation of D-glucose to form 2,3,4,6-tetra-O-acetyl-D-glucopyranose. This intermediate is then reacted with bromine to introduce the bromine atom, forming 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide . The final step involves the reaction of this bromide with hexanamide under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alcohols.

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Condensation Reactions: Catalysts such as Lewis acids or bases can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major product is the deacetylated glucopyranosyl hexanamide.

    Condensation Reactions: Products include glycosylated derivatives.

Scientific Research Applications

6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide is unique due to its specific combination of a bromine atom, a glucopyranosyl group, and a hexanamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .

Properties

Molecular Formula

C20H30BrNO10

Molecular Weight

524.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(6-bromohexanoylamino)oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H30BrNO10/c1-11(23)28-10-15-17(29-12(2)24)18(30-13(3)25)19(31-14(4)26)20(32-15)22-16(27)8-6-5-7-9-21/h15,17-20H,5-10H2,1-4H3,(H,22,27)/t15-,17-,18+,19-,20-/m1/s1

InChI Key

SGCGHEHNTZAWEU-XIKSMUEASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)CCCCCBr)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=O)CCCCCBr)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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